5-Methyl-3-nitrothiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-nitrothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c1-4-2-5(8(9)10)6(3-7)11-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNYNTBEAMNOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 3 Nitrothiophene 2 Carbonitrile and Analogous Thiophenecarbonitriles
Strategies for Thiophene (B33073) Ring Synthesis with Methyl and Carbonitrile Functionalities
The formation of the polysubstituted thiophene core is the foundational step in the synthesis. Various cyclization reactions are employed to construct this heterocyclic system with the desired methyl and carbonitrile groups already in place.
The Gewald reaction is a powerful and widely utilized one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction is particularly relevant as it provides direct access to 2-amino-5-methylthiophene-3-carbonitrile (B129202), a critical intermediate for the target molecule. The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester or other active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.orgnih.gov
To synthesize the precursor 2-amino-5-methylthiophene-3-carbonitrile, the reactants are typically propionaldehyde (B47417) (to provide the 5-methyl group), malononitrile (B47326) (as the source of the C2-amino and C3-carbonitrile groups), and elemental sulfur. nih.gov The mechanism is understood to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base like morpholine (B109124) or triethylamine, to form an α,β-unsaturated nitrile. wikipedia.orgnih.gov This intermediate then reacts with sulfur, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgchemrxiv.org The versatility and mild conditions of the Gewald reaction make it a highly efficient method for creating the thiophene scaffold. researchgate.net
Table 1: Representative Conditions for Gewald Reaction Synthesis of 2-Aminothiophenes
| Carbonyl Compound | Active Methylene Nitrile | Sulfur Source | Base/Catalyst | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|---|---|
| Ketones/Aldehydes | Malononitrile | Elemental Sulfur (S₈) | L-proline | DMF | 60°C | High | organic-chemistry.org |
| Ketones/Aldehydes | Malononitrile | Elemental Sulfur (S₈) | Morpholine | Ethanol (B145695) | Reflux | Good | wikipedia.org |
| 2,5-dihydroxy-1,4-dithiane | Activated Nitriles | (Inherent) | N-methylpiperazine-functionalized fiber | Ethanol | 60°C | 65-91% | organic-chemistry.org |
| Ketones | Malononitrile | Elemental Sulfur (S₈) | None (Ultrasound) | Water | 70°C | 42-90% | nih.gov |
Regioselective Introduction of the Nitro Group into Thiophene Systems
With the 5-methylthiophene-2-carbonitrile (B1296690) backbone established (following deamination of the Gewald product via a Sandmeyer-type reaction), the next critical step is the introduction of the nitro group. The high reactivity of the thiophene ring towards electrophiles requires carefully chosen nitrating agents to control regioselectivity and avoid degradation. stackexchange.com The existing substituents on the ring—an activating methyl group at C5 and a deactivating, meta-directing carbonitrile group at C2—synergistically direct the incoming electrophilic nitro group to the C3 position.
Direct nitration of thiophene and its derivatives can be challenging. The use of strong nitrating mixtures like concentrated nitric acid and sulfuric acid often leads to oxidation and decomposition of the sensitive thiophene ring. stackexchange.com Milder, more controlled conditions are therefore preferred.
A highly successful reagent for the nitration of thiophenes is a mixture of nitric acid in acetic anhydride (B1165640). stackexchange.comorgsyn.org This system generates acetyl nitrate (B79036) in situ, which is a less aggressive nitrating agent. This method effectively prevents complications from nitrosation that can occur with nitric acid in acetic acid alone, which can be explosive. stackexchange.com While this method provides mainly the 2-nitrothiophene (B1581588) from unsubstituted thiophene, the directing groups on the intended precursor dictate the outcome. stackexchange.comgoogle.com
An alternative and effective method involves using nitric acid in trifluoroacetic anhydride (TFAA). stackexchange.comsemanticscholar.org This system is also considered a mild approach for the nitration of various five-membered heterocycles, including thiophenes, and can afford mononitro derivatives in good yields. semanticscholar.org For unsubstituted thiophene, this reagent gives the 2-nitro derivative in 78% yield. stackexchange.com
Table 2: Comparison of Direct Nitrating Systems for Thiophenes
| Nitrating Agent | Conditions | Target | Outcome/Yield | Notes | Ref |
|---|---|---|---|---|---|
| Fuming HNO₃ in Acetic Anhydride/Acetic Acid | 10°C | Thiophene | 85% mixture (85:15 of 2-nitro:3-nitro) | Classic, effective method. | google.com |
| HNO₃ in Trifluoroacetic Anhydride (TFAA) | Method B | Thiophene | 78% (2-nitrothiophene) | Milder conditions, good yield. | stackexchange.comsemanticscholar.org |
| HNO₃ / Acetic Anhydride / Zeolite Hβ | Mild | Thiophene | 80% mixture (44:56 of 2-nitro:3-nitro) | Catalyst influences regioselectivity. | google.com |
| KNO₃ in H₂SO₄ | 0°C | 3-Acetylbenzo[b]thiophene | Substitution on benzene (B151609) ring | Shows substituent and condition dependency. | rsc.org |
Indirect methods for introducing a nitro group can offer alternative pathways or improved regioselectivity. These often involve multi-step sequences or the use of specialized reagents. One modern strategy involves transition-metal-catalyzed C-H activation and nitration. For instance, protocols using copper or cobalt catalysts with various nitro sources (e.g., sodium nitrate, tert-butyl nitrite) have been developed for the directed nitration of arenes and heterocycles. sci-hub.se These reactions often rely on a directing group on the substrate to achieve high regioselectivity.
Another potential indirect route is the conversion of an amino group to a nitro group. While the more common path is deamination followed by nitration, specific reagents can sometimes achieve this transformation, though it is less common for aromatic systems. A more plausible indirect sequence for thiophenes could involve regioselective lithiation followed by quenching the resulting organolithium species with a suitable electrophilic nitrogen source, such as dinitrogen tetroxide or nitryl halides, to install the nitro group.
Strategies for Introducing the Carbonitrile Group
While the Gewald reaction provides a direct route to thiophenes bearing a carbonitrile group derived from malononitrile, alternative strategies exist for introducing this functionality. These methods typically start with a pre-formed thiophene ring that lacks the cyano group.
A well-established and common method for preparing nitriles is through the dehydration of primary amides. orgoreview.comrsc.org This two-step sequence provides an alternative route to a compound like 5-methylthiophene-2-carbonitrile. The synthesis would begin with 5-methylthiophene-2-carboxylic acid. This starting material can be prepared via methods such as the oxidation of 2-acetyl-5-methylthiophene. wikipedia.org
The carboxylic acid is first converted to its primary amide, 5-methylthiophene-2-carboxamide. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride) and then reacting it with ammonia. The subsequent dehydration of the primary amide to the nitrile is the final step. This transformation can be accomplished using a variety of powerful dehydrating agents. orgoreview.comrsc.org
Common reagents for the dehydration of amides include:
Phosphorus pentoxide (P₂O₅) orgoreview.com
Phosphorus oxychloride (POCl₃) orgoreview.com
Thionyl chloride (SOCl₂) orgoreview.com
Trifluoroacetic anhydride (TFAA)
Oxalyl chloride with a catalyst organic-chemistry.org
These reagents facilitate the elimination of a water molecule from the amide functional group to yield the corresponding carbonitrile. orgoreview.com
Direct Cyanation Methods for Thiophene Rings
The direct introduction of a cyano group onto a thiophene ring represents an efficient synthetic strategy, avoiding the need for pre-functionalized starting materials such as halides or organometallics. Modern methods have focused on the C-H functionalization of heteroaromatics.
One prominent method involves the use of hypervalent iodine(III) reagents to mediate the direct cyanation of electron-rich heterocycles like thiophenes. acs.org In this approach, a stable and effective cyanide source, such as trimethylsilylcyanide (TMSCN), is used. The reaction proceeds under mild, ambient temperature conditions in a homogeneous system. For instance, the reaction of various thiophenes with an active hypervalent iodine(III)-CN species, pre-formed from a recyclable iodine reagent, TMSCN, and a Lewis acid like BF₃·Et₂O, can afford the corresponding cyanated thiophenes in high yields. acs.org
Another advanced strategy employs photoredox catalysis. The direct C-H cyanation of aromatic and heteroaromatic compounds can be achieved using an acridinium (B8443388) photoredox catalyst with TMSCN under an aerobic atmosphere. nih.gov This method is notable for its compatibility with various functional groups. For example, heteroaromatic systems such as N-Boc-5-methoxyindole and 2,6-dimethoxypyridine (B38085) can be successfully cyanated, demonstrating the potential of this method for complex substrates. nih.gov The use of TMSCN is advantageous as it allows for the slow release of cyanide, maintaining a low effective concentration of the free cyanide anion during the reaction. nih.gov
| Substrate Type | Cyanation Reagent | Catalyst/Mediator | Conditions | Outcome | Reference |
| Thiophenes | TMSCN | Hypervalent iodine(III) reagent, BF₃·Et₂O | Dichloromethane, 30 min | High yields of cyanated products | acs.org |
| Heteroaromatics | TMSCN | Acridinium photoredox catalyst | Aerobic atmosphere, aqueous buffer | Good yields with functional group tolerance | nih.gov |
Sequential Synthesis via Functional Group Interconversions on Thiophene Precursors
Often, the most practical route to a complex molecule like 5-methyl-3-nitrothiophene-2-carbonitrile involves a stepwise approach. This strategy begins with the synthesis of a less complex, but strategically functionalized, thiophene precursor, which is then elaborated through a series of functional group interconversions. A common and powerful method for creating highly substituted 2-aminothiophene precursors is the Gewald reaction. organic-chemistry.orgwikipedia.org This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.org For instance, the key intermediate, 2-amino-5-methylthiophene-3-carbonitrile, can be synthesized via a Gewald reaction using propionaldehyde, malononitrile, and sulfur. wikipedia.orgguidechem.com This aminothiophene serves as a versatile building block for further transformations.
Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitro group is a powerful electron-withdrawing group that strongly activates a ring towards nucleophilic attack, particularly at positions ortho and para to it. wikipedia.orgnih.gov This principle is central to the synthesis of nitro-substituted thiophenes.
The SNAr mechanism involves the addition of a nucleophile to the electron-poor aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. wikipedia.orgnih.gov In the context of thiophenes, the presence of a nitro group makes the ring electrophilic and susceptible to attack. Rate constants for the reactions of various 2-L-3-nitro-5-X-thiophenes with nucleophiles like aniline (B41778) and piperidine (B6355638) have been measured, confirming the activating effect of the nitro group. rsc.org
A well-documented application of this principle is in the synthesis of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, an intermediate in the synthesis of olanzapine. wikipedia.orgchemicalbook.com In this synthesis, the precursor 2-amino-5-methylthiophene-3-carbonitrile acts as the nucleophile. Its amino group attacks the electron-deficient carbon of 1-fluoro-2-nitrobenzene, displacing the fluoride (B91410) leaving group. wikipedia.org The reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com
| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product | Yield | Reference |
| 2-Amino-5-methyl-3-thiophenecarbonitrile | 1-Fluoro-2-nitrobenzene | NaH / THF | Room temperature, 18 h | 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 77% | chemicalbook.com |
This reaction exemplifies how a nitro-containing moiety can be introduced into a thiophene-based structure via an SNAr mechanism. To synthesize the title compound, this compound, one could envision a strategy where a suitable leaving group (e.g., a halogen) is present at the 2-position of a 5-methyl-3-nitrothiophene precursor, which could then be displaced by a cyanide nucleophile.
Advanced Synthetic Strategies for Complex Thiophene Architectures
The construction of thiophenes with intricate substitution patterns benefits from a range of advanced synthetic strategies that offer improved efficiency, control, and complexity. nih.gov These methods often combine multiple transformations into a single operation or utilize modern activation techniques.
Multicomponent reactions, such as the aforementioned Gewald synthesis, are highly valued for their atom economy and ability to rapidly build molecular complexity from simple starting materials. derpharmachemica.comresearchgate.net The use of microwave irradiation has been shown to be beneficial for these reactions, often leading to significantly reduced reaction times and improved yields. wikipedia.orgderpharmachemica.com
Domino reactions, where a sequence of reactions occurs in a single pot without isolation of intermediates, represent another powerful approach. For example, the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles can be achieved through a domino reaction involving a Michael-type addition followed by an intramolecular cyclization. acs.org
Modern synthetic chemistry also leverages novel catalytic systems to forge complex structures. Photoredox catalysis, as mentioned for direct cyanation, is increasingly used for various C-H functionalization reactions, enabling the formation of C-C and C-heteroatom bonds under mild conditions. nih.gov Furthermore, specialized strategies have been developed for building more elaborate thiophene-based systems, such as thienothiophenes, which are constructed by annulating two thiophene rings, and thiophene-capped diketopyrrolopyrrole (DPP) derivatives, which are important for materials science. chemrxiv.orgnih.govresearchgate.net These advanced methods provide a powerful platform for the synthesis of not only simple thiophenes but also highly complex and functionalized architectures for a variety of applications. nih.gov
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 3 Nitrothiophene 2 Carbonitrile
Reactivity of the Thiophene (B33073) Ring System
The thiophene ring, an aromatic heterocycle, is inherently electron-rich compared to benzene (B151609), making it highly susceptible to electrophilic attack. However, the substituents on the ring in 5-Methyl-3-nitrothiophene-2-carbonitrile significantly modulate this reactivity.
Electrophilic Substitution Patterns and the Directing Effects of Methyl, Nitro, and Carbonitrile Substituents
The regioselectivity of electrophilic aromatic substitution on the thiophene ring of this compound is determined by the cumulative directing effects of the methyl, nitro, and carbonitrile groups. The vacant C4 position is the primary site for potential electrophilic attack.
The methyl group at the C5 position is an activating group and an ortho, para-director. In the context of the thiophene ring, this translates to directing incoming electrophiles to the C4 position (ortho).
Conversely, the nitro group at the C3 position and the carbonitrile group at the C2 position are both strongly deactivating, electron-withdrawing groups and are meta-directors. The nitro group at C3 directs incoming electrophiles to the C5 position, which is already occupied by the methyl group. The carbonitrile group at C2 directs towards the C4 position.
Therefore, the directing effects of the substituents are as follows:
Methyl (C5): Activating, directs to C4.
Nitro (C3): Deactivating, directs to C5 (occupied).
Carbonitrile (C2): Deactivating, directs to C4.
The directing effects of the methyl and carbonitrile groups converge, both favoring electrophilic attack at the C4 position. The powerful deactivating nature of the nitro and carbonitrile groups, however, makes electrophilic substitution reactions on this molecule challenging, likely requiring harsh reaction conditions.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CH₃ | 5 | Activating (Electron-donating) | ortho, para (directs to C4) |
| -NO₂ | 3 | Deactivating (Electron-withdrawing) | meta (directs to C5) |
Nucleophilic Attack on the Thiophene Ring System
The presence of the strongly electron-withdrawing nitro and carbonitrile groups significantly reduces the electron density of the thiophene ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Computational studies on analogous 2-methoxy-3-cyano-5-nitrothiophenes reveal that nucleophilic attack occurs preferentially at the C2 position, leading to the displacement of a suitable leaving group. nih.govnih.gov In the case of this compound, a nucleophile could potentially attack the C2 or C3 positions, which are activated by the nitro and carbonitrile groups.
The mechanism of such a reaction would likely proceed through the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. The negative charge in this intermediate can be delocalized onto the electron-withdrawing nitro and carbonitrile groups, which stabilizes the intermediate and facilitates the substitution reaction. For instance, nucleophilic attack at C2 would be stabilized by the adjacent carbonitrile group and the nitro group at C3. Similarly, attack at C3 would be stabilized by the nitro group itself and the carbonitrile at C2. The viability and regioselectivity of nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions.
Reactivity of the Carbonitrile Functional Group
The carbonitrile group is a versatile functional group that can undergo a variety of chemical transformations.
Electrophilicity and Nucleophilic Additions to the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. The electron-withdrawing nature of the adjacent nitro-substituted thiophene ring further enhances this electrophilicity, making the nitrile group in this compound susceptible to nucleophilic attack.
Nucleophiles can add across the carbon-nitrogen triple bond to form a variety of products. For example, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, ketones.
Transformations of the Carbonitrile Group (e.g., hydrolysis to carboxylic acid derivatives)
The carbonitrile group can be hydrolyzed to a carboxylic acid or a carboxamide under acidic or basic conditions. libretexts.orglibretexts.org
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the corresponding carboxylic acid, in this case, 5-methyl-3-nitrothiophene-2-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orglibretexts.org
Base-catalyzed hydrolysis involves heating the nitrile with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The initial product is the salt of the carboxylic acid (a carboxylate), which upon acidification yields the free carboxylic acid. libretexts.orglibretexts.org The reaction can sometimes be controlled to stop at the intermediate amide stage (5-methyl-3-nitrothiophene-2-carboxamide). youtube.com
Table 2: Products of Carbonitrile Group Transformations
| Reagents and Conditions | Product |
|---|---|
| 1. Grignard Reagent (R-MgX), 2. H₃O⁺ | Ketone (Ar-CO-R) |
| H₃O⁺, heat | Carboxylic Acid (Ar-COOH) |
| NaOH, H₂O, heat, then H₃O⁺ | Carboxylic Acid (Ar-COOH) |
Oxidative Addition Reactions Involving Thiophenecarbonitriles (e.g., C-S bond cleavage)
In such a reaction, a low-valent transition metal center, often from groups 8-10, can insert into the C-S bond of the thiophene ring. This oxidative addition step involves the formal oxidation of the metal and the formation of two new metal-carbon and metal-sulfur bonds. The resulting metallacycle can then undergo further reactions, such as reductive elimination, to yield desulfurized organic products. The presence of electron-withdrawing groups on the thiophene ring can influence the facility of this C-S bond cleavage. Visible-light-mediated silver catalysis has also been shown to enable the oxidative cleavage of C-S bonds in certain sulfur-containing compounds. nih.gov
Reactivity of the Nitro Functional Group
The nitro group (NO₂) at the C3 position of the thiophene ring is a powerful electron-withdrawing group that plays a crucial role in the molecule's reactivity. It activates the aromatic ring for nucleophilic attack and can itself undergo chemical transformations, most notably substitution or reduction.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgnih.gov In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group. wikipedia.orglibretexts.org
For an SNAr reaction to occur, two primary conditions must be met: the presence of a suitable leaving group and significant reduction of the ring's electron density by electron-withdrawing substituents, typically positioned ortho or para to the leaving group. libretexts.org In this compound, the cyano (CN) and nitro (NO₂) groups at positions 2 and 3, respectively, strongly activate the thiophene ring towards nucleophilic attack.
While halogens are typical leaving groups, the nitro group itself can be displaced by nucleophiles, particularly when it is attached to a highly electron-deficient ring system. wikipedia.orgnih.gov The viability of the nitro group as a nucleofuge is enhanced in activated systems. For instance, studies on 3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles, demonstrating its capacity to act as a leaving group. nih.gov
In the case of this compound, the combined electron-withdrawing effect of the adjacent cyano group and the thiophene ring system could facilitate the displacement of the nitro group by potent nucleophiles. The reaction would proceed via the addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the nitro group (the ipso-carbon), leading to the formation of a Meisenheimer-like intermediate. Subsequent rearomatization of the ring through the expulsion of the nitrite (B80452) ion (NO₂⁻) yields the substituted product.
Table 1: Potential Nucleophilic Aromatic Substitution of the Nitro Group
| Nucleophile (Nu⁻) | Potential Product | Reaction Conditions (Hypothetical) |
| Thiolates (RS⁻) | 5-Methyl-3-(alkylthio)thiophene-2-carbonitrile | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |
| Alkoxides (RO⁻) | 5-Methyl-3-alkoxythiophene-2-carbonitrile | Strong base, elevated temperatures |
| Azides (N₃⁻) | 3-Azido-5-methylthiophene-2-carbonitrile | Aprotic solvent (e.g., DMSO) |
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This reaction is highly relevant for this compound, as the resulting product, 3-amino-5-methylthiophene-2-carbonitrile, is a valuable intermediate in the synthesis of various biologically active compounds. guidechem.commedchemexpress.com
A variety of reagents and conditions can be employed to achieve this reduction, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgorganic-chemistry.org Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. commonorganicchemistry.com
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is generally efficient and clean. However, care must be taken as some catalysts can also reduce other functional groups, such as the cyano group, under harsh conditions.
Metal/Acid Reductions: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative that is often tolerant of other reducible groups. commonorganicchemistry.com
Other Reducing Agents: Depending on the substrate's sensitivity, other reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can be utilized. wikipedia.org
By carefully selecting the reducing agent, the nitro group can be selectively converted to other nitrogen-containing functionalities as well, such as hydroxylamines or oximes, although the formation of the amine is the most common outcome. wikipedia.org
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Typical Product | General Conditions |
| H₂, Pd/C or Raney Ni | Amine (NH₂) | Hydrogen gas pressure, solvent (e.g., ethanol (B145695), ethyl acetate) |
| Fe, HCl | Amine (NH₂) | Acidic aqueous solution, heat |
| SnCl₂, HCl | Amine (NH₂) | Acidic solution, often at room temperature |
| Zn, NH₄Cl | Hydroxylamine (NHOH) | Aqueous solution, neutral pH |
| LiAlH₄ | Azo compound (Ar-N=N-Ar) | Anhydrous ether; generally not used for synthesis of anilines |
Reactivity of the Methyl Substituent
The methyl group at the C5 position of the thiophene ring can also participate in chemical reactions, primarily at its alpha-carbon. While typically less reactive than the nitro group, its reactivity can be exploited under specific conditions.
The protons on the carbon atom adjacent to the thiophene ring (the alpha-carbon) possess a degree of acidity and can be involved in oxidation and deprotonation reactions.
Oxidation: The methyl group of methylthiophenes can be oxidized to a carboxylic acid group. psu.edu This transformation typically requires strong oxidizing agents and often harsh conditions, such as heating with aqueous sodium dichromate (Na₂Cr₂O₇). psu.edu The product of such an oxidation on this compound would be 3-nitro-2-cyanothiophene-5-carboxylic acid. Other oxidizing agents like selenium dioxide (SeO₂) have also been used for the oxidation of methyl groups on aromatic rings. researchgate.net The presence of the electron-withdrawing nitro and cyano groups may influence the ease of this oxidation.
Deprotonation and Alkylation: The alpha-protons of the methyl group are weakly acidic. While not acidic enough to be removed by common bases, very strong bases like lithium diisopropylamide (LDA) can achieve deprotonation. wvu.edu This generates a carbanion that is stabilized by resonance with the aromatic thiophene ring. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. wvu.edulibretexts.org This two-step sequence of deprotonation followed by alkylation allows for the extension of the carbon chain at the C5 position.
Table 3: Potential Reactions at the Methyl Group's Alpha-Carbon
| Reaction Type | Reagent(s) | Intermediate/Product |
| Oxidation | Na₂Cr₂O₇, H₂O, heat | 3-nitro-2-cyanothiophene-5-carboxylic acid |
| Deprotonation | Lithium diisopropylamide (LDA) | 5-(lithiomethyl)-3-nitrothiophene-2-carbonitrile (carbanion) |
| Alkylation | 1. LDA2. Alkyl halide (R-X) | 5-Ethyl-3-nitrothiophene-2-carbonitrile (if R-X = CH₃-I) |
Spectroscopic Characterization and Structural Elucidation of 5 Methyl 3 Nitrothiophene 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone in the structural analysis of organic compounds, providing detailed information about the hydrogen and carbon atomic environments within a molecule. For 5-Methyl-3-nitrothiophene-2-carbonitrile, both ¹H and ¹³C NMR are instrumental in assigning the specific resonances to the corresponding atoms in its structure. The compound is an intermediate in the synthesis of the antipsychotic drug olanzapine. wikipedia.org
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides a clear proton count and splitting pattern that aligns with its molecular structure. Analysis of the compound in a deuterated chloroform (B151607) (CDCl₃) solvent reveals distinct signals corresponding to the methyl group, the thiophene (B33073) ring proton, the aromatic protons of the nitrophenyl group, and the amine proton.
A representative ¹H NMR data set is detailed in the table below:
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 2.47 | Singlet | 3H | -CH₃ |
| 6.78 | Quartet | 1H | Thiophene-H |
| 6.95-8.24 | Multiplet | 4H | Aromatic-H |
| 9.61 | Singlet | 1H | -NH |
This data provides a fundamental confirmation of the proton environment within the ROY molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Advanced Two-Dimensional NMR Techniques
While one-dimensional NMR provides foundational data, advanced two-dimensional (2D) NMR techniques are often employed to unambiguously assign complex structures. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized to confirm the connectivity between protons and carbons within the this compound structure. These advanced analyses are crucial for distinguishing between isomers and confirming the precise substitution pattern on the thiophene and phenyl rings.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Laser-Raman techniques, offers a powerful method for identifying the functional groups present in a molecule. The different polymorphs of ROY exhibit distinct vibrational spectra, which can be used for their identification and characterization. americanpharmaceuticalreview.com
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. Studies on the liquid and glassy states of ROY have utilized FT-IR to investigate its conformational populations. nsf.gov The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
Key expected vibrational modes and their approximate wavenumbers are presented in the table below, based on the functional groups present and data from related compounds. acs.org
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | N-H | Stretching |
| ~2220 | C≡N | Stretching |
| ~1590 & ~1350 | -NO₂ | Asymmetric & Symmetric Stretching |
| ~1500-1600 | C=C | Aromatic Ring Stretching |
| ~1380 | -CH₃ | Bending |
The precise positions and intensities of these bands can vary between the different crystalline polymorphs of ROY, making FT-IR a valuable tool for polymorph screening. For instance, in the related compound ROY-ol, the C≡N stretching mode appears as a single band in one polymorph and a doublet in another, providing a clear method for differentiation. polimi.itacs.org
Laser-Raman Spectroscopy Analysis
Laser-Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectra of the different ROY polymorphs are expected to show distinct differences, especially in the low-frequency region which is sensitive to crystal lattice vibrations (phonons). nih.gov
Analysis of the related ROY-ol has shown that while the most intense Raman peak may appear at the same frequency for different polymorphs, other regions of the spectrum, particularly between 1000-1600 cm⁻¹, can show significant variations in band intensity and position, allowing for clear discrimination. polimi.itacs.org For example, characteristic Raman bands for one polymorph of ROY-ol are observed at 1277, 1265, and 1150 cm⁻¹, while another exhibits bands at 1239, 1210, and 1142 cm⁻¹. polimi.itacs.org Similar distinguishing features are anticipated in the Raman spectra of the various polymorphs of this compound.
Detailed Analysis of Characteristic Vibrational Modes for Nitro, Carbonitrile, Methyl, and Thiophene Ring
The infrared (IR) spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups. While a definitive spectrum is not available, the expected vibrational modes can be inferred from the known spectral data of analogous compounds.
Nitro Group (NO₂): The nitro group is expected to produce two distinct and strong stretching vibrations.
Asymmetric stretching (νₐₛ(NO₂)): This is anticipated to appear in the region of 1560-1520 cm⁻¹ .
Symmetric stretching (νₛ(NO₂)): This vibration is expected in the 1370-1330 cm⁻¹ range. These ranges are typical for nitro-aromatic compounds and are crucial for confirming the presence of the nitro functionality.
Carbonitrile Group (C≡N): The carbonitrile group gives rise to a sharp and typically medium-to-strong intensity absorption band.
Stretching (ν(C≡N)): This vibration is expected in the 2240-2220 cm⁻¹ region. The conjugation with the thiophene ring may slightly lower this frequency. For the analogous compound, 5-Nitrothiophene-2-carbonitrile, this peak is observed in its gas-phase IR spectrum. nist.gov
Methyl Group (CH₃): The methyl group will be identifiable by its characteristic stretching and bending vibrations.
Asymmetric C-H stretching: Expected around 2962 cm⁻¹ .
Symmetric C-H stretching: Expected around 2872 cm⁻¹ .
Asymmetric bending (scissoring): Expected near 1450 cm⁻¹ .
Symmetric bending (umbrella mode): Expected near 1375 cm⁻¹ . This peak might overlap with the symmetric NO₂ stretching band.
Thiophene Ring: The thiophene ring itself has a series of characteristic vibrations.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ .
C=C stretching: Ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.
C-S stretching: These vibrations are often weak and appear in the fingerprint region, typically below 800 cm⁻¹ .
Ring breathing modes: These complex vibrations are also found in the fingerprint region and are characteristic of the substituted thiophene ring structure.
For comparison, the IR spectrum of the related compound 3-Methylthiophene-2-carbonitrile has been documented and provides experimental support for the expected positions of the methyl and carbonitrile group vibrations on a thiophene ring. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Elucidation of Electronic Absorption Characteristics
The UV-Vis spectrum of this compound in a suitable solvent (such as ethanol (B145695) or cyclohexane) is expected to show absorption bands arising from π → π* and potentially n → π* electronic transitions within the conjugated system. The molecule contains a thiophene ring, a nitro group, and a carbonitrile group, all of which influence its electronic structure.
π → π Transitions:* The extended conjugation involving the thiophene ring, the nitro group, and the carbonitrile group will likely result in strong absorption bands in the UV region. One would expect a high-energy transition corresponding to the thiophene ring itself and a lower-energy transition due to the charge-transfer character introduced by the electron-withdrawing nitro and cyano groups.
n → π Transitions:* The nitro group also possesses non-bonding electrons on the oxygen atoms, which can undergo n → π* transitions. These are typically much weaker in intensity than π → π* transitions and may appear as a shoulder on the main absorption band or be obscured by it.
While specific λₘₐₓ values for this compound are not documented, data from analogous nitro-aromatic compounds suggest that significant absorption would occur in the 250-350 nm range. The science-softCon UV/Vis+ Photochemistry Database provides extensive examples of spectra for various aromatic compounds, which can be used for comparative purposes. acs.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry of this compound would provide its exact molecular weight and insights into its structure through analysis of its fragmentation pattern. The molecular formula is C₆H₄N₂O₂S, which corresponds to a molecular weight of approximately 168.17 g/mol .
Molecular Ion Peak (M⁺•): A prominent molecular ion peak would be expected at m/z ≈ 168.
Fragmentation Pattern: The fragmentation is likely to proceed through several key pathways:
Loss of NO₂: A fragment corresponding to the loss of the nitro group (M - 46) would be expected at m/z ≈ 122.
Loss of NO: A fragment from the loss of nitric oxide (M - 30) at m/z ≈ 138 is also a common pathway for nitro-aromatic compounds.
Loss of HCN: Cleavage of the cyano group as hydrogen cyanide (M - 27) could lead to a peak at m/z ≈ 141.
Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, including the loss of a methyl group or cleavage of the ring itself.
For a comparative reference, the NIST WebBook provides the mass spectrum for 5-Nitrothiophene-2-carbonitrile, which, although lacking the methyl group, shows characteristic fragmentation patterns for a nitro-substituted thiophene nitrile. nist.gov
Computational and Theoretical Studies of 5 Methyl 3 Nitrothiophene 2 Carbonitrile
Quantum Chemical Calculations for Electronic and Molecular Structure
Electronic Structure Analysis
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule, allowing for the prediction of how it will interact with other molecules. The MEP map helps in identifying the electrophilic and nucleophilic sites within a molecule. For instance, in related nitrothiophene compounds, the region around the nitro group is typically characterized by a negative potential (red and yellow contours), indicating its susceptibility to electrophilic attack, while the areas around the hydrogen atoms of the methyl group and the thiophene (B33073) ring would likely show a positive potential (blue contours), marking them as potential sites for nucleophilic attack.
No specific MEP mapping data for 5-Methyl-3-nitrothiophene-2-carbonitrile was found in the reviewed literature.
Atomic Charge Distribution and Electron Localization Function (ELF) Analysis
Atomic charge distribution analysis provides insight into the partial charges on each atom within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. The Electron Localization Function (ELF) offers a method to visualize the electron pair probability in a molecule, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. rsc.org This analysis provides a chemically intuitive picture of electron localization. rsc.org
Specific atomic charge distribution and ELF analysis data for this compound are not available in the current body of literature.
Fukui Functions and Local Reactivity Descriptors (Electrophilicity and Nucleophilicity)
Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These local reactivity descriptors are essential for understanding and predicting the outcomes of chemical reactions. For example, in thiophene derivatives, these functions can help determine whether a substituent will direct incoming electrophiles to the C2 or C3 position of the thiophene ring.
No studies detailing the Fukui functions or local reactivity descriptors for this compound were identified.
Thermodynamic Parameters and Energetic Behaviors (e.g., ΔH, ΔS, ΔG)
Computational methods can be used to calculate the standard enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a molecule. These thermodynamic parameters are fundamental to understanding the stability of the compound and the spontaneity of reactions in which it participates. For the well-studied compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, known as ROY, the thermodynamic properties of its various polymorphs have been established, making it a benchmark for computational models. wikipedia.org
There is no available data on the calculated thermodynamic parameters for this compound.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. biosynth.com Computational studies can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability. Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, often exhibit significant NLO responses. chemicalbook.com Theoretical investigations into related benzotrithiophene-based compounds have shown that structural modifications can effectively enhance NLO properties. nih.gov
No computational investigations into the NLO properties of this compound have been reported.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. wikipedia.orgapolloscientific.co.uk It examines charge transfer interactions between filled donor and empty acceptor orbitals, which are crucial for understanding hyperconjugative effects and the stability of the molecule. wikipedia.orgapolloscientific.co.uk NBO analysis provides a Lewis-like structure description, including lone pairs and bond types. apolloscientific.co.uk
Specific NBO analysis data for this compound is not present in the available scientific literature.
Theoretical Investigations of Reaction Mechanisms
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. nih.govresearchgate.net For instance, density functional theory (DFT) studies have been employed to understand the reaction mechanisms for the synthesis of various thiophene derivatives, such as 2-amino-4,5-dihydrothiophene-3-carbonitriles. acs.orgnih.gov These studies provide insights into the activation energies and the most favorable reaction pathways. acs.orgnih.gov
No theoretical investigations into the reaction mechanisms for the synthesis or reactions of this compound were found.
Transition State Characterization and Reaction Pathway Elucidation
Detailed computational studies characterizing the transition states and elucidating specific reaction pathways for this compound are not extensively available in the public domain. However, theoretical investigations into related nitrothiophene derivatives offer insights into potential reaction mechanisms. For instance, studies on the reaction of the NO3 radical with thiophene have shown that the reaction can proceed through both direct hydrogen abstraction and addition-elimination pathways. researchgate.net The initial step is often a barrierless addition of the radical to the thiophene ring, forming an intermediate which can then lead to various products. researchgate.net
In the context of functionalized thiophenes, density functional theory (DFT) has been employed to study reaction mechanisms, such as the Michael-type addition followed by intramolecular cyclization in the synthesis of aminothiophenes. acs.orgnih.gov These studies calculate the activation energies for the formation of transition states, which are crucial for understanding the reaction kinetics. acs.org For example, in the formation of a dihydrothiophene ring, the activation energy for the nucleophilic addition leading to ring closure was calculated to be in the range of 46.6 to 54.5 kJ/mol for different isomers. acs.org Such computational approaches would be essential to characterize the transition states in reactions involving this compound, for instance, in nucleophilic aromatic substitution reactions where the nitro group activates the thiophene ring.
Energy Profile Calculations for Key Chemical Transformations
The calculation of energy profiles for chemical transformations is a cornerstone of computational chemistry, providing a quantitative understanding of reaction thermodynamics and kinetics. For thiophene derivatives, DFT and other high-level quantum chemical methods are used to determine the energies of reactants, intermediates, transition states, and products. nih.govnih.gov The difference in these energies allows for the construction of a potential energy surface, which maps the energetic landscape of a reaction.
For example, single point energy calculations have been used to investigate the interaction between molecular oxygen and poly(3-hexylthiophene), revealing different energy profiles for different interaction sites on the thiophene ring. researchgate.net In the study of designed thiophene-based molecules for organic photovoltaics, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters that are routinely calculated. nih.govnih.gov The HOMO-LUMO energy gap is a key factor in determining the electronic and optical properties of these materials. nih.gov For key transformations of this compound, such as reduction of the nitro group or nucleophilic displacement, energy profile calculations would be vital to predict the feasibility and selectivity of the reaction.
Below is an illustrative table of calculated frontier molecular orbital energies for a series of thiophene-2-carboxamide derivatives, demonstrating the type of data generated from such computational studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEH-L) (eV) |
| 3-Hydroxy derivative 3a | - | - | > 3.11 |
| 3-Hydroxy derivative 3b | - | - | > 3.11 |
| 3-Hydroxy derivative 3c | - | - | > 3.11 |
| 3-Methyl derivative 5a | - | - | < 3.83 |
| 3-Methyl derivative 5b | - | - | < 3.83 |
| 3-Methyl derivative 5c | - | - | < 3.83 |
| 3-Amino derivative 7a | - | - | 3.11 - 3.83 |
| 3-Amino derivative 7b | - | - | 3.11 - 3.83 |
| 3-Amino derivative 7c | - | - | 3.11 - 3.83 |
| Data adapted from a study on thiophene-2-carboxamide derivatives. nih.gov Specific values for each compound were not individually provided in the source. |
Solvent Effects in Theoretical Simulations (e.g., Polarizable Continuum Model (PCM), CPCM)
Solvent effects play a crucial role in the kinetics and thermodynamics of chemical reactions in solution. Theoretical simulations often incorporate these effects to provide more accurate predictions. The Polarizable Continuum Model (PCM) and its variant, the Conductor-like PCM (CPCM), are widely used implicit salvation models. iaea.org In these models, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. iaea.org
The application of these models is widespread in the study of thiophene derivatives. For instance, in the investigation of hyperbranched polythiophenes, both implicit salvation models and explicit solvent molecules in hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have been used to evaluate structural and electronic properties in different solvents like dichloromethane, tetrahydrofuran (B95107), and dimethylformamide. researchgate.netrsc.org It was found that incorporating the dynamic effects of the dendrimer and the explicit solvent molecules was necessary for a satisfactory reproduction of experimental data. researchgate.netrsc.org
In another study on the fluorescent dye Thioflavin T, which contains a benzothiazole (B30560) moiety structurally related to thiophene, PCM was used to account for solvent effects on the excited state potential energy surfaces. nih.gov The study highlighted that different computational methods (TDDFT and SA-2-CASSCF) can yield qualitatively different results when solvent effects are included, underscoring the importance of choosing an appropriate theoretical approach. nih.gov For this compound, using models like PCM or CPCM would be essential for accurately predicting its behavior in different solvent environments, which is critical for designing synthetic routes and understanding its reactivity.
Derivatives and Analogues of 5 Methyl 3 Nitrothiophene 2 Carbonitrile
Synthesis of Substituted Thiophene-2-carbonitrile Analogues
The synthesis of thiophene-2-carbonitrile analogues is achieved through several strategic pathways, with the Gewald reaction being a cornerstone method for accessing key 2-aminothiophene precursors. nih.govresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base. nih.govsciforum.net
A notable example is the synthesis of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, an intermediate for the pharmaceutical olanzapine, which begins with a Gewald reaction using propionaldehyde (B47417), sulfur, and malononitrile (B47326) to form 2-amino-5-methylthiophene-3-carbonitrile (B129202). wikipedia.org This amino-thiophene is then reacted with 2-fluoro-nitrobenzene to yield the final product. wikipedia.orgchemicalbook.com
The Fiesselmann thiophene (B33073) synthesis provides another efficient, metal-free route. This method was used to construct aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives by reacting 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate. beilstein-journals.org Furthermore, symmetrical and unsymmetrical bithiophene-substituted heterocycles bearing carbonitrile groups have been synthesized using protocols like Suzuki coupling and Stille coupling, demonstrating the modularity of these synthetic approaches. nih.gov
Table 1: Selected Synthetic Methods for Thiophene-2-carbonitrile Analogues
| Reaction Name | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Gewald Reaction | Aldehyde/Ketone, Active Methylene Nitrile, Sulfur | 2-Aminothiophene-3-carbonitriles | nih.govsciforum.netwikipedia.org |
| Fiesselmann Synthesis | 3-Chlorothiophene-2-carboxylates, Methyl Thioglycolate | 3-Hydroxythieno[3,2-b]thiophene-2-carboxylates | beilstein-journals.org |
| Suzuki Coupling | Brominated Thiophene, Boronic Acid | Bithiophene Derivatives | nih.gov |
| Knoevenagel/Gewald | Acetophenone derivatives, Malononitrile, Sulfur | 2-Amino-4-phenylthiophene-3-carbonitriles | sciforum.net |
Exploration of Nitrothiophene Derivatives with Varied Substitution Patterns
The substitution pattern on the nitrothiophene ring significantly influences the molecule's properties and reactivity. Researchers have explored this by synthesizing derivatives with substituents at various positions. An efficient method for creating 3-nitro-2-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction between 1,4-dithiane-2,5-diol (B140307) and nitroalkenes, followed by microwave-assisted dehydration and aromatization. figshare.com
The nitro group itself can serve as a leaving group in nucleophilic aromatic substitution reactions. For example, 3-nitrothiophenes bearing carbonyl groups at the C-2 and C-5 positions react with various thiolates to displace the nitro group, forming thieno[3,2-b]thiophene structures. mdpi.com This reactivity highlights the electron-withdrawing power of the nitro group and its ability to activate the thiophene ring for substitution.
The biological and photophysical properties of thiophene derivatives are also critically dependent on the substitution pattern. A study of nineteen substituted nitrothiophenes found a wide range of biological activity, with 2-chloro-3,5-dinitrothiophene (B189638) showing high activity, while the parent 2-nitrothiophene (B1581588) was minimally active. researchgate.net Similarly, the placement of tetraphenylethylene (B103901) (TPE) substituents on a thiophene core dramatically modulates the photoluminescence quantum yields (PLQYs). mdpi.comnih.gov The ortho-monosubstituted isomer (2-TPE-thiophene) displayed a high PLQY of 52.86%, whereas the meta-isomer (3-TPE-thiophene) had a much lower yield of 13.87%. mdpi.comnih.gov Counterintuitively, increasing the number of TPE substituents led to a decrease in the PLQY. mdpi.comnih.gov
Table 2: Influence of Substitution Pattern on Properties of Thiophene Derivatives
| Compound Class | Substitution Pattern | Observed Effect | Reference |
|---|---|---|---|
| Substituted Nitrothiophenes | 2-Chloro-3,5-dinitro vs. 2-nitro | High biological activity vs. negligible activity | researchgate.net |
| Tetraphenylethylene (TPE)-Thiophenes | Ortho-monosubstituted vs. Meta-monosubstituted | High photoluminescence quantum yield (52.86%) vs. low yield (13.87%) | mdpi.comnih.gov |
| TPE-Thiophenes | Increasing number of TPE substituents | Reduced photoluminescence quantum yield | nih.gov |
| 3-Nitrothiophene-2,5-dicarboxylates | Nitro group at C-3 | Acts as a leaving group in nucleophilic aromatic substitution | mdpi.com |
Structure-Reactivity and Structure-Property Relationship Studies in Related Systems
The relationship between the molecular structure of thiophene derivatives and their reactivity or physical properties is a key area of investigation. For nitrothiophene derivatives, physicochemical parameters have been directly linked to their biological function. A study using pulse radiolysis and polarography on a series of nitrothiophenes established a connection between their one-electron reduction potential, partition coefficient (P), and their efficacy as radiosensitizers. nih.gov
A prominent example of structure-property relationships is found in 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as "ROY" (for its red, orange, and yellow polymorphs). wikipedia.org This compound exhibits extraordinary polymorphism, with at least thirteen distinct crystalline forms identified. wikipedia.orgresearchgate.net These polymorphs have different colors and physical properties, such as melting points, stemming from variations in molecular conformation and intermolecular interactions within the crystal lattice. researchgate.net This phenomenon underscores how subtle changes in the solid-state arrangement of molecules can lead to dramatic differences in macroscopic properties.
Quantitative structure-property relationship (QSPR) studies have been employed to model and predict the properties of thiophene derivatives. One such study on a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives established a statistical model linking molecular descriptors to the partition coefficient, a key parameter in drug design. asianpubs.org The study revealed that hydrogen acceptor groups on the phenyl ring favorably impacted the partition coefficient, while the field effects of substituents had a detrimental effect. asianpubs.org
The reactivity of nitrothiophenes is also tied to their structure. The mode of action for some biologically active nitrothiophenes is believed to involve nucleophilic attack by intracellular thiols at an electron-deficient carbon on the thiophene ring. researchgate.net This reactivity is governed by the substitution pattern, which dictates the electronic distribution within the aromatic system.
Advanced Research Applications of 5 Methyl 3 Nitrothiophene 2 Carbonitrile and Its Derivatives in Chemical Synthesis
Role as Versatile Synthetic Building Blocks and Intermediates for Complex Organic Synthesis
The utility of 5-methyl-3-nitrothiophene-2-carbonitrile and its related structures as versatile building blocks stems from the distinct reactivity of their functional groups. The nitro group, in particular, is a powerful electron-withdrawing group that activates the thiophene (B33073) ring for certain reactions and can be readily transformed into other functionalities, most notably an amino group. nih.gov This conversion is a cornerstone of its synthetic utility, as the resulting aminothiophene derivatives are pivotal intermediates in the construction of more complex molecular architectures. frontiersin.org
Nitroalkanes and nitroarenes are widely recognized as indispensable building blocks for creating molecules relevant to the pharmaceutical industry. frontiersin.org The reduction of a nitro group to an amine is a key step that opens up numerous synthetic pathways. nih.gov For instance, the related compound 2-amino-5-methylthiophene-3-carbonitrile (B129202) is a crucial intermediate in the synthesis of the antipsychotic drug olanzapine. wikipedia.org This highlights the industrial relevance of transforming the nitro-substituted thiophene core into valuable amine derivatives.
The nitrile group further enhances the synthetic potential, offering a pathway to carboxylic acids, amides, or amines through hydrolysis or reduction. The thiophene ring itself provides a stable, aromatic scaffold that can be further functionalized. This combination of reactive sites allows for a multi-directional approach to molecular design, where each part of the molecule can be selectively modified to build intricate organic structures.
Table 1: Synthetic Potential of Functional Groups in this compound Derivatives
| Functional Group | Potential Transformations | Resulting Functional Group | Significance in Synthesis |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | Amino (-NH₂) | Key precursor for heterocycle formation, amide coupling, etc. nih.gov |
| Nitrile (-CN) | Hydrolysis, Reduction | Carboxylic Acid (-COOH), Amine (-CH₂NH₂) | Introduces new reactive handles for further elaboration. |
| Thiophene Ring | Electrophilic Substitution, Metal-catalyzed Coupling | Functionalized Thiophene | Core scaffold for complex molecules and materials. cas.org |
Design and Construction of Novel Heterocyclic Systems and Polycyclic Compounds
Thiophene derivatives, particularly those bearing amino and nitrile groups, are celebrated for their role in the synthesis of fused heterocyclic systems. The compound 2-amino-5-methylthiophene-3-carbonitrile, conceptually derived from the reduction of a nitro precursor, is a prime example of a versatile starting material for constructing polycyclic compounds. sciforum.netnih.gov The Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur, is a widely used method to produce such 2-aminothiophene scaffolds. wikipedia.orgsciforum.net
Once formed, the adjacent amino and nitrile groups on the thiophene ring can participate in cyclization reactions with various reagents to form fused pyrimidine (B1678525) rings, leading to the thieno[2,3-d]pyrimidine (B153573) core. nih.gov This scaffold is of significant interest in medicinal chemistry. For example, researchers have demonstrated the synthesis of hexahydrothieno[2,3-d]pyrimidines through a Mannich-type reaction involving 2-amino-4,5-dihydrothiophene-3-carbonitriles, formaldehyde, and primary amines. nih.gov This approach showcases how the aminonitrile functionality serves as a linchpin for building complex, multi-ring systems under mild conditions. nih.gov
The synthesis of diverse heterocyclic structures is often achieved through multi-component reactions or domino sequences, which offer an efficient route to molecular complexity from simple precursors. nih.govnih.gov These strategies are frequently employed with thiophene building blocks to generate libraries of novel compounds for biological screening and materials science applications. nih.govmdpi.com
Table 2: Examples of Heterocyclic Systems from Thiophene-2-carbonitrile Derivatives
| Starting Thiophene Derivative | Reagents | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 2-Amino-5-methylthiophene-3-carbonitrile | 1-Fluoro-2-nitrobenzene | 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | wikipedia.org |
| 2-Amino-4,5-dihydrothiophene-3-carbonitriles | Formaldehyde, Primary Amines | Hexahydrothieno[2,3-d]pyrimidines | nih.gov |
| 2-Aminocarboxamides (related precursors) | 2-Formylbenzoic acid | Isoindolo[2,1-a]quinazolinones | nih.gov |
Exploration in Advanced Materials Science as Precursors (e.g., for organic semiconductors, dyes, catalysts)
The unique electronic and structural properties of thiophene-based molecules make them promising candidates for advanced materials. Thiophene-containing π-conjugated small molecules and polymers are a major focus of research for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). cas.org The performance of these materials can be finely tuned by modifying the chemical structure of the thiophene monomer, such as by adding side chains or other functional groups. cas.org The core structure of this compound represents a potential precursor for such functional materials, where the nitro and nitrile groups can be used to anchor the molecule to surfaces or to direct its assembly into well-ordered thin films.
A striking example of the application of a derivative in materials science is found in 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, famously known as "ROY" (for its red, orange, and yellow polymorphs). wikipedia.org This compound exhibits remarkable color polymorphism, meaning it can crystallize into multiple distinct forms with different colors and physicochemical properties. researchgate.net ROY holds the record for the largest number of well-characterized polymorphs for a single compound, with at least thirteen forms identified. wikipedia.org This phenomenon is of great interest for developing pigments, sensors, and smart materials. researchgate.net The different crystalline forms arise from different molecular conformations in the solid state. wikipedia.org Furthermore, some of ROY's polymorphs are piezochromic, reversibly changing color from yellow to red under high pressure. wikipedia.org
The development of organic semiconductors often relies on a precursor approach, where a soluble precursor molecule is first deposited and then converted into the final semiconductor material, for instance through thermal treatment. rsc.org The structure of the precursor can determine the final crystalline structure and orientation of the semiconductor film, which in turn affects its electronic properties. rsc.org This highlights the potential of specifically designed thiophene derivatives as precursors for high-performance organic electronic devices.
Table 3: Known Polymorphs of the Derivative 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile (ROY)
| Polymorph Name | Color |
|---|---|
| Y | Yellow |
| ON | Orange-Needles |
| R | Red |
| O | Orange |
| YN | Yellow-Needles |
| YT04 | Yellow |
| ORP | Orange-Red Plates |
| PO15 | Pale Orange |
| R05 | Red |
| Y04 | Yellow |
| O02 | Orange |
| R18 | Red |
| PO13 | Pale Orange |
This table is based on the extensive studies of polymorphism in this compound, often referred to as ROY. wikipedia.orgresearchgate.net
Q & A
Q. Why do some synthetic routes report low yields despite high starting material purity?
- Methodological Answer :
- Side Reactions : Monitor intermediates via TLC to detect premature nitro-group reduction.
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
Methodological Tables
| Reaction Optimization | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration of 5-methylthiophene-2-carbonitrile | HNO₃/H₂SO₄, 0°C, 2h | 78 | |
| Suzuki Coupling with Phenylboronic Acid | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 65 |
| Analytical Parameters | Technique | Key Data |
|---|---|---|
| Purity Analysis | GC-MS (DB-5 column) | Retention time: 8.2 min |
| Crystal Structure Refinement | SHELXL-97 | R-factor: 0.032 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
